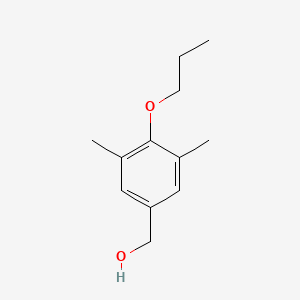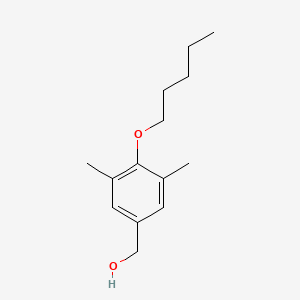
4-n-Pentoxy-3,5-dimethylbenzyl alcohol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-n-Pentoxy-3,5-dimethylbenzyl alcohol is an organic compound with the molecular formula C₁₄H₂₂O₂. It is characterized by a benzene ring substituted with a pentoxy group at the 4-position and two methyl groups at the 3- and 5-positions, along with a benzyl alcohol functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-n-pentoxy-3,5-dimethylbenzyl alcohol typically involves the following steps:
Benzene Derivative Preparation: Starting with benzene, a series of reactions introduce the desired substituents.
Oxidation: The benzene derivative undergoes oxidation to introduce the alcohol functional group.
Substitution Reactions: Further substitution reactions introduce the pentoxy group and methyl groups at the appropriate positions.
Industrial Production Methods: In an industrial setting, the compound is produced through a combination of chemical reactions and purification processes. Large-scale synthesis often involves the use of catalysts and controlled reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: 4-n-Pentoxy-3,5-dimethylbenzyl alcohol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the alcohol group to form the corresponding alkane.
Substitution: Replacement of the pentoxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: 4-n-Pentoxy-3,5-dimethylbenzaldehyde or 4-n-Pentoxy-3,5-dimethylbenzoic acid.
Reduction: 4-n-Pentoxy-3,5-dimethylbenzylane.
Substitution: Various derivatives depending on the substituent introduced.
科学研究应用
4-n-Pentoxy-3,5-dimethylbenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Studied for its potential therapeutic effects in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 4-n-pentoxy-3,5-dimethylbenzyl alcohol exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or receptors.
相似化合物的比较
4-n-Pentoxy-3,5-dimethylbenzyl alcohol is similar to other benzyl alcohols and pentoxy-substituted compounds. its unique combination of substituents provides distinct chemical and physical properties. Similar compounds include:
Benzyl alcohol: A simpler benzyl alcohol without additional substituents.
Pentoxy-substituted benzene derivatives: Compounds with a pentoxy group but different positions or additional substituents.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
(3,5-dimethyl-4-pentoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-4-5-6-7-16-14-11(2)8-13(10-15)9-12(14)3/h8-9,15H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRKOYRSDUVGKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1C)CO)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
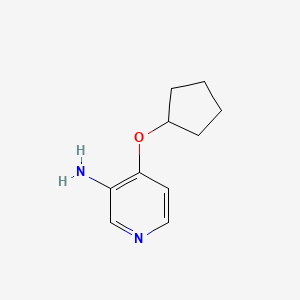
![2-[(4-Aminophenyl)methylamino]-acetamide](/img/structure/B7815803.png)
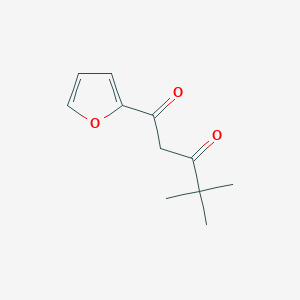
![2-[(2-Methoxyethyl)amino]acetic acid](/img/structure/B7815813.png)
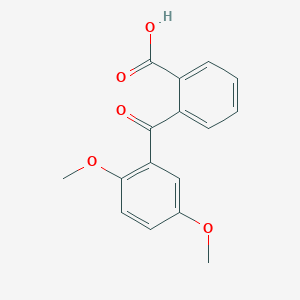
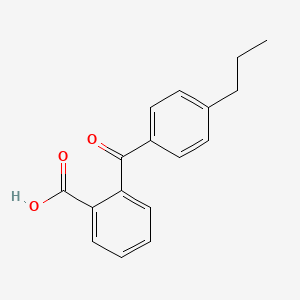

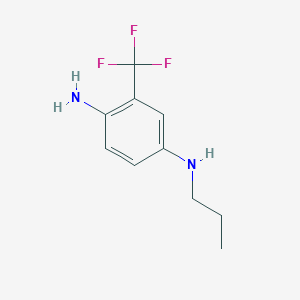
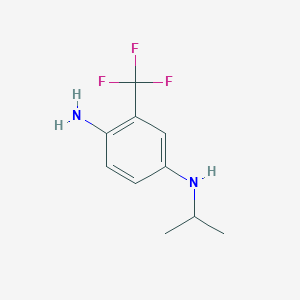
![2-N-[2-(4-methoxyphenyl)ethyl]pyridine-2,5-diamine](/img/structure/B7815852.png)
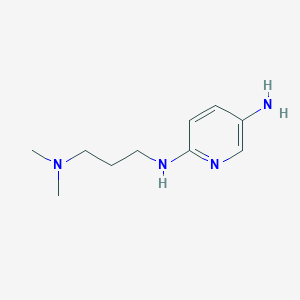
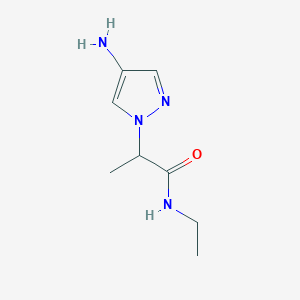
![5-[4-(Trifluoromethoxy)phenyl]-5-oxovaleric acid](/img/structure/B7815867.png)
